(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone

CAS No.: 1234896-15-1

Cat. No.: VC6768412

Molecular Formula: C18H18N6O2

Molecular Weight: 350.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234896-15-1 |

|---|---|

| Molecular Formula | C18H18N6O2 |

| Molecular Weight | 350.382 |

| IUPAC Name | [4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-pyridin-3-ylmethanone |

| Standard InChI | InChI=1S/C18H18N6O2/c1-13-21-17(22-26-13)14-4-5-16(20-12-14)23-7-9-24(10-8-23)18(25)15-3-2-6-19-11-15/h2-6,11-12H,7-10H2,1H3 |

| Standard InChI Key | TWRKJVZFLSFLMB-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

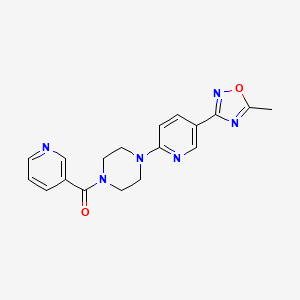

The compound’s IUPAC name, [4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-pyridin-3-ylmethanone, delineates its core structure. The molecule integrates:

-

A pyridin-3-ylmethanone group, providing a planar aromatic system with a ketone functional group.

-

A piperazine ring at position 4, enabling conformational flexibility and hydrogen-bonding interactions.

-

A 5-methyl-1,2,4-oxadiazol-3-yl substituent on the pyridine ring, introducing a heterocyclic motif known for metabolic stability and bioisosteric properties .

Table 1: Key Identifiers and Descriptors

| Property | Value/Descriptor |

|---|---|

| CAS Registry Number | 1234896-15-1 |

| Molecular Formula | C₁₈H₁₈N₆O₂ |

| Molecular Weight | 350.382 g/mol |

| SMILES | CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4 |

| InChIKey | TWRKJVZFLSFLMB-UHFFFAOYSA-N |

| PubChem CID | 49701336 |

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit synthetic details for this compound remain undisclosed in public databases, its architecture suggests a multi-step route involving:

-

Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives, a well-established method for 1,2,4-oxadiazole synthesis .

-

Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) between a halogenated pyridine intermediate and piperazine, facilitated by polar aprotic solvents like DMF or DMSO.

-

Methanone Installation: Friedel-Crafts acylation or palladium-catalyzed carbonylative coupling to introduce the pyridin-3-ylmethanone group .

Analytical Characterization

Key techniques for structural validation include:

-

¹H/¹³C NMR: To confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole (δ 8.5–9.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) signals.

-

High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 350.382 (M+H⁺).

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental solubility data are unavailable, but computational predictions using the SMILES string suggest:

-

logP: ~2.1–2.8 (moderate lipophilicity, favoring membrane permeability) .

-

Polar Surface Area (PSA): ~80 Ų (indicative of moderate blood-brain barrier penetration potential) .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| logP | 2.5 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 4 |

Biological Relevance and Research Applications

Structure-Activity Relationship (SAR) Considerations

-

Oxadiazole Substitution: The 5-methyl group may enhance metabolic stability compared to unsubstituted analogs .

-

Piperazine Flexibility: The piperazine spacer likely modulates solubility and target engagement kinetics .

Comparative Analysis with Analogous Compounds

Brominated Analog

The related compound (5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone (CAS 1234868-06-4) differs by:

-

Replacement of pyridin-3-ylmethanone with bromofuran.

-

Introduction of a cyclopropyl group on the oxadiazole, altering steric and electronic profiles.

Table 3: Structural Comparison with Brominated Analog

| Feature | Target Compound | Brominated Analog |

|---|---|---|

| Aromatic Group | Pyridin-3-ylmethanone | 5-Bromofuran-2-yl |

| Oxadiazole Substituent | 5-Methyl | 5-Cyclopropyl |

| Molecular Weight | 350.382 g/mol | 444.289 g/mol |

Future Research Directions

Priority Investigations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume